2-(4-Bromo-2-methylphenyl)acetic acid
Overview
Description
2-(4-Bromo-2-methylphenyl)acetic acid is an organic compound with the molecular formula C9H9BrO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom at the 4-position and a methyl group at the 2-position
Mechanism of Action
Target of Action
Similar compounds have been known to interact with enzymes such as collagenase and elastase . These enzymes play a crucial role in the breakdown of collagen and elastin, respectively, which are key structural proteins in the body.
Mode of Action
It’s known that benzylic halides typically react via an sn1 or sn2 pathway, depending on their degree of substitution . The compound may interact with its targets through similar mechanisms, leading to changes in the activity of the target enzymes.
Action Environment
The action, efficacy, and stability of 2-(4-Bromo-2-methylphenyl)acetic acid can be influenced by various environmental factors. These may include pH, temperature, and the presence of other compounds. For instance, the compound is recommended to be stored in a dry room at normal temperature , suggesting that moisture and temperature could affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromo-2-methylphenyl)acetic acid can be achieved through several methods. One common approach involves the bromination of 2-methylphenylacetic acid. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution reaction at the 4-position of the phenyl ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Bromo-2-methylphenyl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other functional groups.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Major Products Formed:
Substitution: Formation of various substituted phenylacetic acids.
Oxidation: Formation of 2-(4-bromo-2-methylphenyl)carboxylic acid.
Reduction: Formation of 2-(4-bromo-2-methylphenyl)ethanol.
Scientific Research Applications
2-(4-Bromo-2-methylphenyl)acetic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of drug candidates and active pharmaceutical ingredients (APIs).
Material Science: It is utilized in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: It is employed in the study of enzyme interactions and metabolic pathways.
Comparison with Similar Compounds
- 2-(4-Bromo-2-chlorophenyl)acetic acid
- 2-(4-Bromo-2-fluorophenyl)acetic acid
- 2-(4-Bromo-2-methoxyphenyl)acetic acid
Comparison: 2-(4-Bromo-2-methylphenyl)acetic acid is unique due to the presence of both bromine and methyl groups on the phenyl ring. This combination of substituents can influence its reactivity and interaction with other molecules, making it distinct from other similar compounds that may have different substituents such as chlorine, fluorine, or methoxy groups. These differences can affect the compound’s physical properties, chemical reactivity, and biological activity.
Properties
IUPAC Name |
2-(4-bromo-2-methylphenyl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6-4-8(10)3-2-7(6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVPTRWRGZKMDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
853796-39-1 | |
Record name | 2-(4-bromo-2-methylphenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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